molecular formula C18H13BrO4 B3506772 3-[2-(4-bromophenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one

3-[2-(4-bromophenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B3506772
M. Wt: 373.2 g/mol
InChI Key: SJVKEVUFWLRHHD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a bromine atom, which is a heavy atom, could potentially make the compound useful for X-ray crystallography, a common method for determining the 3D structure of organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a bromine atom and a methoxy group could affect its polarity, solubility, and boiling and melting points .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would need to be confirmed through experimental studies .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be investigated for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO4/c1-22-16-4-2-3-12-9-13(18(21)23-17(12)16)10-15(20)11-5-7-14(19)8-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVKEVUFWLRHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(4-bromophenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one
Reactant of Route 2
3-[2-(4-bromophenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-[2-(4-bromophenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one
Reactant of Route 4
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3-[2-(4-bromophenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-[2-(4-bromophenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one
Reactant of Route 6
3-[2-(4-bromophenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one

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